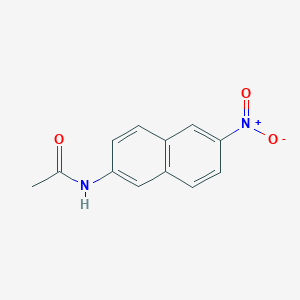

N-(6-nitronaphthalen-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

102877-11-2 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22g/mol |

IUPAC Name |

N-(6-nitronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-10-7-12(14(16)17)5-3-9(10)6-11/h2-7H,1H3,(H,13,15) |

InChI Key |

JQDVJEDWLMLZOR-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Analysis

Single Crystal X-ray Diffraction Studies

Elucidation of Molecular Geometry and Conformation

No single-crystal X-ray diffraction data is currently available for N-(6-nitronaphthalen-2-yl)acetamide to determine its molecular geometry and conformation.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without crystallographic data, a precise, experimentally determined table of bond lengths, bond angles, and torsion angles for this compound cannot be compiled.

Analysis of Crystalline Packing Architectures and Molecular Stacking Patterns

The crystalline packing and molecular stacking patterns of this compound have not been reported.

Supramolecular Interactions in the Solid State

Characterization of Intermolecular Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Specific details and geometric parameters of intermolecular hydrogen bonds in the solid state of this compound are unknown due to the lack of structural studies.

Investigation of π–π Stacking Interactions and Aromatic Stacking Motifs

An investigation into the π–π stacking interactions and aromatic stacking motifs for this compound has not been published.

Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to provide the data necessary for a complete and accurate structural elucidation as outlined.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Methodology

Influence of Substituents on Molecular and Crystal Packing Properties

The molecular structure of the title compound, C₁₄H₁₂N₂O₄, consists of a naphthalene (B1677914) ring system substituted with an acetyl group, a nitro group, and an acetylamino group. nih.gov The specific placement and orientation of these functional groups significantly dictate the intermolecular interactions and the resulting crystal packing. iucr.orgiucr.org

The molecule features the acetylamino group at the 2-position, an acetyl group at the 6-position, and a nitro group at the 1-position of the naphthalene core. iucr.orgresearchgate.netnortheastern.edu The adjacent nitro and acetylamino groups are key to forming intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which drive the self-assembly of molecules into 2D sheets. iucr.orgnih.gov The dihedral angle between the nitro group and the naphthalene ring plane is 89.66 (15)°, indicating it is nearly perpendicular to the ring system. iucr.orgiucr.org This orientation, along with the positioning of the acetyl groups, influences the steric environment around the molecule. iucr.org The presence of the secondary amine in the acetylamino group may introduce more steric repulsion with neighboring molecules compared to a primary amine, affecting how the 2D structures are assembled. iucr.org Ultimately, the interplay of hydrogen bonding and π–π stacking interactions, governed by these substituents, determines the final aggregated crystalline structure. nih.goviucr.org

Spectroscopic Elucidation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of N-(6-nitronaphthalen-2-yl)acetamide would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the amide proton (N-H), and the methyl protons of the acetamide (B32628) group. The aromatic region (typically δ 6.0-9.5 ppm) would display a complex pattern of doublets and doublets of doublets, arising from the spin-spin coupling between adjacent protons. The specific chemical shifts are influenced by the electronic effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating acetamide group (-NHCOCH₃). The amide proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would present as a sharp singlet, usually in the upfield region of the spectrum.

Detailed analysis of coupling constants (J values) is crucial for assigning the positions of substituents on the naphthalene ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the ten carbons of the naphthalene ring, the carbonyl carbon of the acetamide group, and the methyl carbon. The chemical shifts of the naphthalene carbons are influenced by the attached functional groups. The carbon atom attached to the nitro group would be significantly shifted downfield. The carbonyl carbon of the amide appears in the characteristic downfield region for such functionalities.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 118.9 |

| C2 | 138.5 |

| C3 | 115.7 |

| C4 | 129.8 |

| C4a | 128.9 |

| C5 | 124.3 |

| C6 | 145.2 |

| C7 | 125.1 |

| C8 | 120.4 |

| C8a | 133.6 |

| C=O | 169.5 |

| CH₃ | 24.5 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H stretch: A moderate to strong band around 3300-3200 cm⁻¹ from the amide group.

C-H stretch (aromatic): Bands appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹ for the methyl group.

C=O stretch (amide I band): A strong absorption typically in the range of 1680-1630 cm⁻¹.

N-H bend (amide II band): A medium intensity band around 1550 cm⁻¹.

NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C stretches (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring and the nitro group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3200 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Nitro | Asymmetric Stretch | 1550 - 1500 |

| Nitro | Symmetric Stretch | 1350 - 1300 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

In modern structural analysis, experimental IR and Raman spectra are often correlated with theoretical spectra generated through computational methods like Density Functional Theory (DFT). By calculating the vibrational frequencies of a proposed structure, a theoretical spectrum can be generated. Comparing this predicted spectrum with the experimental one can provide strong evidence for the correctness of the structural assignment and can aid in the assignment of complex vibrational modes in the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For the compound this compound, the molecular formula is established as C₁₂H₁₀N₂O₃.

HRMS analysis measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. This precision enables the differentiation between compounds that might have the same nominal mass but different elemental formulas. The theoretical exact mass for the neutral molecule [M] and its common adducts, such as the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, and potassiated molecule [M+K]⁺, can be calculated based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).

By comparing the experimentally measured exact mass from an HRMS spectrum to the calculated theoretical mass, researchers can confirm the elemental formula of a synthesized compound, lending crucial support to its structural identification.

Table 1: Calculated HRMS Data for this compound (C₁₂H₁₀N₂O₃)

| Ion Formula | Calculated Mass (m/z) |

| [M] | 230.0691 |

| [M+H]⁺ | 231.0764 |

| [M+Na]⁺ | 253.0584 |

| [M+K]⁺ | 269.0323 |

This table presents theoretical values. Experimental data for this specific compound is not available in the cited literature.

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound are intrinsically linked to its molecular structure, which features an electron-donating acetamido group (-NHCOCH₃) and a potent electron-withdrawing nitro group (-NO₂) attached to a naphthalene π-conjugated system. This arrangement classifies the molecule as a "push-pull" or donor-acceptor system. Such systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the donor to the acceptor end of the molecule.

This ICT character leads to a significant change in the molecule's dipole moment between the ground state and the excited state. Consequently, the compound is expected to exhibit solvatochromism—a change in the position of its absorption or emission spectra in response to the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The study of solvatochromic shifts provides valuable insight into the nature of the excited state. nih.gov Naphthalene derivatives are well-regarded as candidates for constructing organic electronic materials due to their photostability and strong fluorescence in some cases. nih.gov

A key parameter in characterizing any fluorescent molecule is its fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process by measuring the ratio of photons emitted to photons absorbed. For derivatives of nitronaphthalene, this value is often exceedingly low. nih.govacs.org

Nitroaromatic compounds, including nitronaphthalenes, are famously poor fluorophores. nih.gov The nitro group acts as an efficient quencher of fluorescence by promoting very rapid intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This process, occurring on a femtosecond to picosecond timescale, outcompetes the radiative decay (fluorescence) pathway. nih.govacs.org As a result, most simple nitronaphthalenes are considered practically non-fluorescent, with quantum yields often below 10⁻⁴. nih.govacs.org While attaching certain substituents can sometimes modulate these properties, the strong quenching effect of the nitro group remains a dominant characteristic. Therefore, it is anticipated that this compound would exhibit very weak fluorescence, if any is detectable at all.

The photonic characteristics of this compound are a direct consequence of the interplay between its three core components: the naphthalene scaffold, the acetamido donor group, and the nitro acceptor group.

Naphthalene Scaffold : This rigid, planar aromatic system provides the extensive π-electron network necessary for absorption of UV-visible light and serves as the conjugated bridge through which charge transfer can occur. nih.gov The rigidity of the naphthalene core helps to minimize non-radiative decay pathways that can arise from molecular vibrations and rotations, which is a favorable characteristic for photonic materials. nih.gov

Acetamido Group (-NHCOCH₃) : As an electron-donating group, the lone pair of electrons on the nitrogen atom can be delocalized into the naphthalene ring. This "push" effect raises the energy of the highest occupied molecular orbital (HOMO).

Nitro Group (-NO₂) : As a strong electron-withdrawing group, it lowers the energy of the lowest unoccupied molecular orbital (LUMO).

The combination of these groups creates a system with a relatively small HOMO-LUMO energy gap, leading to absorption at longer wavelengths compared to unsubstituted naphthalene. Upon excitation, the molecule transitions to an ICT state. However, as noted previously, the presence of the nitro group provides a highly efficient pathway for de-excitation via intersystem crossing, which dominates the molecule's photophysics and leads to the quenching of fluorescence. nih.govnih.gov The photophysics of such derivatives are highly dependent on the molecular structure, where the presence of specific groups can lead to a substantial degree of charge transfer in the excited state. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in the theoretical investigation of N-(6-nitronaphthalen-2-yl)acetamide and structurally related molecules. These calculations provide detailed information about the molecule's geometry, electronic landscape, and vibrational characteristics.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p), have been employed to determine the optimized molecular geometry of nitronaphthalene derivatives. bhu.ac.in For a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the molecule is described as semi-rigid and nearly coplanar, with the exception of the nitro oxygen atoms and methyl hydrogen atoms. researchgate.net In this molecule, the nitro and acetylamino groups are adjacent on the naphthalene (B1677914) ring. researchgate.net The planarity of the amide fragment is a common feature in such structures. mdpi.com

Conformational analysis reveals the existence of different spatial arrangements of the functional groups. For instance, in N,N-dialkyl substituted bisphosphorylated acetamides, which share the acetamide (B32628) functional group, conformational equilibria between Z and E configurations of the carbonyl group and alkyl substituent, as well as syn and anti arrangements of phosphoryl-containing fragments, have been observed. mdpi.com These preferred conformations are often stabilized by intramolecular hydrogen bonds. mdpi.com

| Compound | Key Geometric Features | Source |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | Semi-rigid and nearly coplanar structure. | researchgate.net |

| N,N-dialkyl substituted bisphosphorylated acetamides | Conformational equilibria (Z/E, syn/anti) stabilized by intramolecular hydrogen bonds. | mdpi.com |

Determination of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound and similar compounds are significantly influenced by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For a structurally similar compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, DFT calculations have determined the HOMO energy to be -6.36 eV and the LUMO energy to be -2.59 eV, resulting in an energy gap of 3.77 eV. This moderate gap suggests potential for charge-transfer processes. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com

| Parameter | Value (for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide) | Source |

| HOMO Energy | -6.36 eV | |

| LUMO Energy | -2.59 eV | |

| HOMO-LUMO Gap | 3.77 eV |

Mapping of Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. bhu.ac.innih.gov These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Electronegative regions (typically colored red) indicate areas prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. researchgate.net

For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the MEP map highlights electronegative regions near the oxygen atoms of the nitro and carbonyl groups, indicating these are likely sites for interaction with electrophiles. researchgate.netnih.gov Conversely, positive electrostatic potential is often predicted near hydrogen atoms. bhu.ac.in These electrostatic features are crucial for understanding intermolecular interactions, such as hydrogen bonding, and the molecule's potential biological activity. nih.govresearchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies and scaling them with appropriate factors, a good agreement with experimental spectra can be achieved. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net

For various naphthalene derivatives, DFT calculations using methods like B3LYP with basis sets such as 6-311+G** have been shown to provide reliable predictions of vibrational spectra. researchgate.netresearchgate.net The analysis of these spectra confirms the presence of characteristic functional groups and provides insights into the molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.com

These simulations are particularly useful for studying large and flexible molecules, revealing conformational transitions and the influence of the environment (e.g., solvent) on the molecular structure. mdpi.comnih.gov By running simulations over nanoseconds or longer, researchers can observe how the molecule samples different conformations and identify the most stable or functionally relevant ones. biorxiv.org This information is critical for understanding how a molecule like this compound might interact with other molecules or biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties or activities of chemicals based on their molecular structures. semanticscholar.org QSAR models are developed by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property, such as biological activity or a physicochemical characteristic. nih.govnih.gov

These models can be used to screen large libraries of compounds, prioritize them for experimental testing, and guide the design of new molecules with desired properties. researchgate.net For nitroaromatic compounds, QSAR models could be developed to predict properties like toxicity or reactivity. researchgate.net The process involves generating a set of molecular descriptors (0D, 1D, 2D, or 3D), selecting the most relevant ones using statistical methods, and building a predictive model using machine learning algorithms like multiple linear regression, support vector machines, or neural networks. semanticscholar.orgnih.gov The predictive power of the QSAR model is then validated using external datasets. researchgate.net

In Silico Prediction of Chemical Reactivity and Interaction Potentials

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their intrinsic reactivity and how they might interact with other chemical species. Through methods like Density Functional Theory (DFT), researchers can model the electronic structure of a compound like this compound to forecast its properties without the need for empirical measurement. conicet.gov.arnih.gov These in silico techniques are crucial for understanding reaction mechanisms, designing new materials, and predicting the biological activity of complex molecules. chemrxiv.orgnih.gov

Chemical Reactivity Descriptors

Quantum chemical calculations are employed to determine a variety of molecular properties and reactivity descriptors. mdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For nitronaphthalene derivatives, the presence of the electron-withdrawing nitro (–NO₂) group and the electron-donating acetamide (–NHCOCH₃) group significantly influences the electronic landscape of the naphthalene core. DFT studies on related nitroaromatic acetamides show that these substituents create a moderate HOMO-LUMO gap, suggesting a balance between stability and potential reactivity in charge-transfer processes. For instance, a DFT study on N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide calculated a HOMO-LUMO gap of 3.77 eV, indicating its potential for chemical interactions.

Table 1: Calculated Reactivity Descriptors for a Structurally Related Nitronaphthalene Derivative Calculations performed for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide using Density Functional Theory (DFT).

| Parameter | Value (eV) | Implication |

| EHOMO | -6.36 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.59 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.77 | Indicates chemical reactivity and stability; a moderate gap suggests potential for charge-transfer. |

Source: BenchChem

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. nih.govuni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. nih.govuni-muenchen.de

In molecules like this compound, the MEP is heavily influenced by the polar nitro and acetamide groups. The oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group create pronounced regions of negative electrostatic potential. icm.edu.pl These electron-rich zones are the most likely sites for intermolecular interactions, such as hydrogen bonding, which are critical in crystal packing and interactions with biological targets. researchgate.net Conversely, the hydrogen atom of the amide group (N-H) and parts of the aromatic system exhibit positive potential, indicating their role as potential hydrogen bond donors or sites for interaction with electron-rich species. icm.edu.plresearchgate.net Studies on 2-nitronaphthalene (B181648) show that the nitro group creates significant electron deficiency on the aromatic ring, particularly at the ortho and para positions, further guiding potential intermolecular interactions.

Table 2: Predicted Interaction Sites Based on Molecular Electrostatic Potential (MEP) Analysis of Related Compounds

| Functional Group | Predicted Electrostatic Potential | Type of Interaction Favored |

| Nitro Group (–NO₂) Oxygens | Highly Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Carbonyl (C=O) Oxygen | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Hydrogen (N-H) | Positive | Nucleophilic Attack / Hydrogen Bond Donor |

| Naphthalene Ring | Varied (Electron-deficient near –NO₂) | π-π Stacking / Interactions with Electrophiles |

Source: BenchChem, MDPI icm.edu.pl

Interaction Potentials and Non-Covalent Interactions

In silico modeling is also used to predict how a molecule will interact with its environment, for example, in a crystal lattice or with a biological macromolecule. Hirshfeld surface analysis, a computational technique, can be used to visualize and quantify intermolecular interactions within a crystal. For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a closely related compound, this analysis revealed that the crystal packing is dominated by O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. researchgate.net These interactions, primarily hydrogen bonds and van der Waals forces, are crucial for the stability of the crystal structure. researchgate.net

Furthermore, molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations can predict the interaction of nitronaphthalene derivatives with solvents and other molecules. aip.org These models describe interactions using potentials like the Lennard-Jones and Coulomb potentials, which account for attractive and repulsive forces between atoms. aip.org Such simulations are essential for understanding solubility, conformational changes, and the dynamics of binding to a target site, providing a comprehensive picture of the molecule's behavior in a complex chemical environment. aip.orgljmu.ac.uk

Functionalization, Derivatization, and Advanced Applications in Chemical Research

Design and Synthesis of Novel Naphthalene-Based Nitroacetamide Derivatives

The strategic design and synthesis of new chemical entities based on the N-(6-nitronaphthalen-2-yl)acetamide framework are driven by the pursuit of molecules with specific, predictable, and tunable functionalities.

Systematic modification of the naphthalene (B1677914) core is a key strategy for tuning the chemical behavior of this compound derivatives. The introduction of various functional groups allows for precise control over the molecule's electronic and steric properties, thereby influencing its reactivity and selectivity in subsequent chemical transformations.

A common synthetic route involves a two-step reaction starting from a substituted aminonaphthalene precursor. For instance, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide begins with 2-acetyl-6-aminonaphthalene, which undergoes acetylation followed by nitration. iucr.orgnih.gov This process introduces both an acetylamino group and a nitro group onto the naphthalene ring system. iucr.org The positions of these substituents are critical; for example, in the synthesized N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the acetyl group is at the C-2 position, the nitro group at the C-5 position, and the acetylamino group at the C-6 position. nih.gov

The relationship between the molecular structure of naphthalene-based nitroacetamide derivatives and their resulting chemical and physical properties is a central theme in their development. Altering the substitution pattern on the naphthalene ring allows for the fine-tuning of features such as intermolecular interactions, crystal packing, and optical characteristics. nih.gov

The presence and location of functional groups like nitro and acetylamino groups significantly influence how molecules interact with each other in the solid state. nih.gov These interactions, which include hydrogen bonding and π–π stacking, dictate the final aggregated structures and packing modes during self-assembly. nih.gov For example, Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals that O⋯H/H⋯O contacts account for 43.7% of the crystal packing, highlighting the importance of the oxygen-containing functional groups in directing the supramolecular architecture. nih.gov

By strategically modifying the molecular structure, researchers can tune these intermolecular forces to control the assembly and, consequently, the material's bulk properties. nih.gov This principle is fundamental in the design of materials with specific characteristics, such as tailored electronic properties or desired optical responses. The ability to predict how structural changes will manifest as property changes is crucial for the rational design of functional organic materials.

| Derivative | Key Structural Features | Impact on Properties |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | Acetyl group at C-2, nitro group at C-5, acetylamino group at C-6. iucr.orgnih.gov | Influences intermolecular N—H⋯O and C—H⋯O hydrogen bonding, affecting crystal packing and forming 2D sheet-like structures. iucr.orgnih.gov |

| 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide | Chloroacetyl group attached to the amine of a selenocyanatonaphthalene core. biointerfaceresearch.com | Acts as a versatile intermediate for nucleophilic substitution, allowing for the introduction of diverse functional groups (e.g., phenylthio, morpholino). biointerfaceresearch.com |

Role as Versatile Intermediates in Complex Organic Synthesis

This compound and its analogues are valuable building blocks in the synthesis of more complex organic molecules. Their inherent functionality—comprising an aromatic system, a nitro group, and an acetamide (B32628) group—provides multiple reactive sites for further elaboration.

The synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene exemplifies how a simpler naphthalene derivative can be transformed into a more functionalized intermediate through straightforward reactions like acetylation and nitration. iucr.orgnih.gov This product can then, in principle, serve as a precursor for other target molecules. The nitro group can be reduced to an amine, which can then be diazotized or acylated, while the acetamide can be hydrolyzed to reveal the parent amine, opening up numerous pathways for diversification.

The utility of such intermediates is a common theme in organic synthesis. For example, the synthesis of complex bioactive molecules, such as thienylpyridyl- and thioether-containing acetamides, often relies on the step-wise construction from functionalized intermediates. mdpi.com Similarly, the development of activatable fluorescent probes often involves the chemical modification of a core fluorophore structure, demonstrating the importance of versatile intermediates in creating advanced chemical tools. nih.gov The naphthalene-based nitroacetamide framework fits this role perfectly, offering a stable and modifiable platform for constructing intricate molecular architectures.

Development and Characterization of Photonic Materials

The unique electronic and structural characteristics of the naphthalene ring system make its derivatives, including this compound, attractive candidates for the development of photonic materials. nih.gov These materials are designed to interact with light in specific ways, finding applications in areas such as fluorescent labeling and optical devices.

Certain derivatives of this compound exhibit interesting fluorescent properties. A notable example is N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, which has been identified as a Prodane (6-propionyl-2-dimethylaminonaphthalene) fluorescent dye analog. nih.gov This compound displays red fluorescence and possesses a large Stokes shift, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal detection. nih.gov

The synthesis of such dyes is often straightforward. As previously mentioned, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide is obtained from 2-acetyl-6-aminonaphthalene by dissolving it in acetic anhydride (B1165640) and acetic acid, followed by the slow addition of concentrated nitric acid under cooled conditions. nih.gov The resulting product can be purified by column chromatography and crystallized from a solvent like methanol (B129727) to yield crystals suitable for analysis. nih.gov The evaluation of these dyes involves characterizing their photophysical properties, such as absorption and emission spectra, to determine their potential for use in fluorescence-based applications.

| Compound | Precursor | Synthetic Method | Key Photonic Property |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | 2-acetyl-6-aminonaphthalene | Acetylation and nitration. iucr.orgnih.gov | Prodane fluorescent dye analog with red fluorescence and a large Stokes shift. nih.gov |

The optical properties of naphthalene-based materials are intrinsically linked to their molecular structure and solid-state packing. Organic small molecules incorporating the naphthalene ring are known for their high photoluminescence quantum efficiency and color tunability. nih.gov

A particularly fascinating area of research is the exploration of how the crystalline arrangement of these molecules can influence the propagation of light. The molecular stacking patterns in the crystals of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide can potentially lead to asymmetric light propagation. nih.gov This phenomenon arises from the specific, ordered arrangement of molecules in the crystal lattice, which creates an anisotropic environment for light. The self-assembly process, guided by intermolecular forces like hydrogen bonds and π–π stacking, is therefore critical in determining the final optical properties of the bulk material. nih.gov By controlling the crystallization conditions and modifying the molecular structure to favor specific packing motifs, it may be possible to design materials with novel light-guiding capabilities.

Exploration in Chemical Industry Applications (e.g., Precursors for Dyes and Pigments)

This compound, a derivative of naphthalene, holds significant potential as an intermediate or precursor in the synthesis of a variety of dyes and pigments. The structural characteristics of this compound, specifically the presence of a nitro group and an acetamide group on the naphthalene core, provide reactive sites for further chemical transformations. These transformations can lead to the generation of chromophoric systems responsible for color in dyes and pigments.

The general strategy for utilizing this compound as a precursor involves the chemical modification of its functional groups. A key transformation is the reduction of the nitro group (-NO2) to a primary amino group (-NH2). This conversion is a critical step as the resulting aromatic amine can be diazotized. Diazotization, a reaction of a primary aromatic amine with a source of nitrous acid, yields a diazonium salt. This diazonium salt is a highly versatile intermediate in the synthesis of azo dyes.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most important class of commercial dyes. The synthesis of an azo dye is typically achieved through an azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. The specific color of the resulting azo dye is determined by the chemical structures of both the diazonium salt precursor and the coupling component.

By modifying the substitution pattern on the naphthalene ring of this compound and by varying the coupling component, a wide array of azo dyes with different colors and properties can be synthesized. The acetamide group (-NHCOCH3) in the precursor molecule can also influence the properties of the final dye, or it can be hydrolyzed to a primary amino group, providing another reactive site for further functionalization.

The following table outlines the potential synthesis pathway from this compound to a generic azo dye, highlighting the key chemical transformations and intermediates.

| Step | Reaction | Reactants | Intermediate/Product | Purpose |

| 1 | Reduction | This compound, Reducing agent (e.g., Sn/HCl) | N-(6-aminonaphthalen-2-yl)acetamide | Conversion of the nitro group to a primary amino group. |

| 2 | Diazotization | N-(6-aminonaphthalen-2-yl)acetamide, NaNO2, HCl (aq) | N-(6-diazoniumnaphthalen-2-yl)acetamide salt | Formation of the reactive diazonium salt intermediate. |

| 3 | Azo Coupling | N-(6-diazoniumnaphthalen-2-yl)acetamide salt, Coupling Component (e.g., β-naphthol) | Azo Dye | Formation of the final colored azo dye. |

This synthetic versatility underscores the importance of this compound as a valuable building block in the chemical industry for the production of a diverse range of colorants for textiles, plastics, and other materials. Research in this area continues to explore new derivatives and applications, aiming to develop dyes with improved properties such as lightfastness, thermal stability, and environmental compatibility.

Investigation of Biological Interactions at the Molecular Level Non Clinical Focus

Mechanisms of Interaction with Specific Biological Targets

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For N-(6-nitronaphthalen-2-yl)acetamide, insights into these interactions are primarily extrapolated from studies on similar chemical structures.

Enzyme and Receptor Binding Studies at the Molecular Interface

While direct enzyme and receptor binding data for this compound are not extensively documented, research on analogous naphthalenic and nitroaromatic compounds suggests potential interactions. For instance, derivatives of N-(naphthalen-2-yl)acetamide have been investigated for their roles in modulating various biological pathways. researchgate.net The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the naphthalene (B1677914) ring system, potentially affecting its binding affinity to biological targets. scielo.br

Studies on related compounds, such as N-(6-bromonaphthalen-2-yl)acetamide, indicate that the naphthalene scaffold can engage in hydrophobic interactions within the binding sites of enzymes or receptors. The acetamide (B32628) group can act as a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. It is plausible that this compound could interact with various enzymes, potentially including kinases or transferases, which are often implicated in disease pathways. The nitro group's presence might also facilitate specific interactions that are not observed with other substituents.

Modulation of Key Biochemical Pathways and Signaling Cascades

The introduction of a nitro group into a naphthalenic system can significantly impact its biological activity, potentially leading to the modulation of critical biochemical and signaling pathways. The bioreduction of the nitro group is a key process that can lead to the formation of reactive intermediates capable of interacting with cellular components. scielo.br This process is central to the mechanism of action of many nitroaromatic drugs. researchgate.net

Derivatives of N-(naphthalen-2-yl)acetamide have been shown to affect cell cycle progression, suggesting an interaction with the cellular machinery that governs cell division. researchgate.netnih.gov For example, a related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to cause an accumulation of cells in the S phase of the cell cycle. researchgate.net This suggests that this compound could potentially interfere with signaling cascades that regulate cell proliferation and survival. The specific pathways affected would depend on the cellular context and the specific proteins with which the compound interacts.

Computational Molecular Docking and Ligand-Protein Binding Affinity Predictions

In the absence of empirical binding data, computational methods such as molecular docking provide valuable predictions about the potential interactions of this compound with biological targets. These studies can predict the binding conformation and estimate the binding affinity of a ligand to a protein's active site. nih.govfrontiersin.orgbiorxiv.orgchemrxiv.org

For structurally related nitroaromatic compounds, molecular docking studies have been employed to understand their binding modes. For instance, docking studies of nitro-substituted benzamides with inducible nitric oxide synthase (iNOS) revealed that the number and orientation of nitro groups influence binding efficiency. nih.gov It is hypothesized that the naphthalene core of this compound would occupy hydrophobic pockets in a target protein, while the nitro and acetamide groups would form specific hydrogen bonds and electrostatic interactions.

| Target Protein Class | Predicted Interaction Type | Key Interacting Moieties | Reference |

| Kinases | Hydrophobic, Hydrogen Bonding | Naphthalene Ring, Acetamide Group | nih.gov |

| Transferases | Electrostatic, Hydrogen Bonding | Nitro Group, Acetamide Group | mmu.ac.uk |

| STAT3 | Hydrophobic, Hydrogen Bonding | Naphthalene Ring | researchgate.net |

This table presents hypothetical interactions based on data from structurally similar compounds.

Cellular Level Effects and Mechanisms (excluding human clinical trials)

The ultimate effect of a compound's molecular interactions is observed at the cellular level. In vitro studies on cell lines are crucial for understanding the physiological and pathological consequences of these interactions.

Impact on Cellular Processes and Proliferation in In Vitro Systems

Research on compounds structurally related to this compound has demonstrated significant effects on cellular processes, particularly proliferation. For example, certain N-(naphthalen-2-yl)acetamide derivatives have exhibited antiproliferative activities against a variety of human cancer cell lines. researchgate.netnih.gov One such derivative was particularly effective against nasopharyngeal carcinoma cells, with an IC50 value of 0.6 μM. researchgate.net

The mechanism of this antiproliferative activity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on N-(6-bromonaphthalen-2-yl)acetamide, for instance, showed that it induced apoptosis and arrested the cell cycle in the S phase in a breast cancer cell line. These findings suggest that this compound could have similar cytotoxic effects on cancer cells.

| Cell Line | Compound Type | Observed Effect | IC50 Value | Reference |

| NPC-TW01 (Nasopharyngeal) | N-(naphthalen-2-yl)acetamide derivative | Inhibition of proliferation, S phase arrest | 0.6 μM | researchgate.net |

| MDA-MB-231 (Breast Cancer) | N-(6-bromonaphthalen-2-yl)acetamide | Apoptosis, S phase arrest | Not specified | |

| Various Cancer Cell Lines | Naphthoquinone derivatives | Antiproliferative activity | Nanomolar to micromolar range | mdpi.com |

This table summarizes findings for structurally related compounds, not this compound itself.

Mechanistic Basis of Selective Cellular Responses

The selective toxicity of a compound towards cancer cells over normal cells is a critical aspect of its therapeutic potential. In the case of N-(naphthalen-2-yl)acetamide derivatives, some have shown specific cytotoxicity against cancer cell lines with no detectable effect on normal peripheral blood mononuclear cells at similar concentrations. researchgate.net

The mechanistic basis for such selectivity can be multifactorial. Cancer cells often have altered metabolic pathways and an increased reliance on certain signaling pathways for survival and proliferation. Compounds that target these specific vulnerabilities can exhibit selective cytotoxicity. The bioreduction of the nitro group in this compound could be more pronounced in the hypoxic microenvironment often found in solid tumors, leading to a localized activation of the compound and targeted cell killing. scielo.br Furthermore, differences in the expression levels of specific enzymes or receptors between cancerous and healthy cells could also contribute to a selective cellular response.

Detailed Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of naphthalenic compounds is intricately linked to their structural features. While specific structure-activity relationship (SAR) studies focusing exclusively on the antimicrobial and antiprotozoal potency of this compound are not extensively documented, a comprehensive analysis of related nitronaphthalene, naphthoquinone, and acetamide derivatives allows for the extrapolation of key SAR principles. The biological activity is primarily influenced by the naphthalene scaffold, the nature and position of substituents on the ring, and the characteristics of the side chains.

The naphthalene core itself provides a large, hydrophobic surface that can facilitate binding to hydrophobic pockets within biological targets. The introduction of a nitro group is a critical determinant of bioactivity. As a potent electron-withdrawing group, the nitro moiety significantly influences the molecule's electronic properties and its susceptibility to bioreduction, a key step in its mechanism of action. scielo.br The position of this group on the naphthalene ring is crucial; for instance, in related naphthoquinone derivatives, moving a substituent from one position to another can dramatically alter antibacterial activity, suggesting that precise orientation with the target site is vital. mdpi.com

In studies of other bioactive acetamide derivatives, the nature of the aromatic system and its substituents are paramount. For example, in a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives, compounds featuring heterocyclic amine moieties linked via an amide bond showed the most potent antibacterial activity. nih.gov This highlights the importance of the entire molecular architecture, where the interplay between the core ring system (naphthalene in this case), the critical nitro group, and the acetamide linker collectively dictates the compound's biological potency.

Table 1: SAR Insights from Related Naphthalene and Acetamide Derivatives

| Compound Series | Structural Feature | Impact on Biological Potency | Reference |

| Naphthoquinone Derivatives | Position of fluoro substituent | C3-fluoro substitution showed better antibacterial activity against E. coli than C4-fluoro substitution. | mdpi.com |

| Manzamine Analogues | Reduction of C=C double bonds | Reduction of the C-32 double bond significantly decreased antimalarial activity, while reduction of the C-15 double bond did not. | nih.gov |

| Linezolid Analogues | C5-acylaminomethyl moiety | Smaller, non-polar fragments are tolerated, while larger, polar fragments decrease antibacterial activity. | kcl.ac.uk |

| Naphthalene Derivatives | Dimerization of naphthoquinones | Dimeric quinones exhibited significantly higher antiprotozoal activity against T. brucei and L. donovani compared to monomeric naphthaldehydes. | nih.gov |

Exploration of Antimicrobial and Antiprotozoal Mechanisms of Action

The antimicrobial and antiprotozoal activities of nitroaromatic compounds like this compound are primarily attributed to the reductive activation of the nitro group within the target cell. scielo.br This mechanism is a hallmark of many nitro-heterocyclic and nitroaromatic drugs and is contingent on the specific metabolic environment of the microorganism. scielo.brnih.gov

Antimicrobial Mechanism:

The proposed antimicrobial mechanism begins with the entry of the compound into the bacterial cell. Inside the bacterium, particularly under the low-oxygen conditions often found in microbial environments, the nitro group of this compound undergoes a series of enzymatic reductions. nih.gov This process is catalyzed by bacterial nitroreductases, which are flavoenzymes capable of transferring electrons to the nitro group.

This reduction occurs in a stepwise manner, generating a cascade of highly reactive intermediates:

Nitro Radical Anion: A single-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids. scielo.br

Nitroso and Hydroxylamino Derivatives: Further reduction leads to the formation of nitroso (-NO) and hydroxylamino (-NHOH) derivatives. scielo.br These species are highly reactive electrophiles that can form covalent adducts with crucial cellular macromolecules.

The ultimate bactericidal or bacteriostatic effect is the result of this multifaceted attack. The generated ROS induce significant oxidative stress, while the covalent binding of the reduced intermediates to DNA can inhibit replication and transcription, and binding to proteins can disrupt essential enzymatic functions. nih.gov

Antiprotozoal Mechanism:

The antiprotozoal mechanism of action mirrors the antimicrobial pathway, relying on the bioreduction of the nitro group by enzymes specific to the protozoan parasite. scielo.br Protozoa such as Trypanosoma and Leishmania possess unique nitroreductases that are absent in their mammalian hosts, providing a degree of selective toxicity. scielo.brnih.gov

Once this compound is activated within the parasite, the resulting reactive intermediates and ROS exert their cytotoxic effects. In the context of antiprotozoal action, these reactive species are known to:

Disrupt DNA Integrity: The formation of a complex between the reduced drug and parasitic DNA can inhibit nucleic acid synthesis, thereby halting the parasite's growth and reproduction. nih.gov

Interfere with Redox Metabolism: Parasites like Trypanosoma cruzi have unique antioxidant systems. The drug's mechanism can lead to the inactivation of key enzymes in these pathways, leaving the parasite vulnerable to overwhelming oxidative stress.

Damage Cellular Structures: The accumulation of toxic metabolites and ROS can lead to widespread damage to cellular membranes and organelles, ultimately causing parasite death. nih.gov

Therefore, the core mechanism for both antimicrobial and antiprotozoal activity is the intracellular transformation of the stable nitroaromatic parent compound into a cocktail of highly reactive, cytotoxic molecules that indiscriminately damage multiple essential components of the pathogen's cell. scielo.br

Q & A

Basic: What are the established synthetic routes for N-(6-nitronaphthalen-2-yl)acetamide, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves a two-step process:

Nitration : Introduce a nitro group at the 6-position of naphthalen-2-amine using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to avoid di-nitration byproducts .

Acetylation : React the nitrated intermediate (6-nitro-naphthalen-2-amine) with acetic anhydride (Ac₂O) under reflux (110–120°C, 2–4 hours) to form the acetamide .

Critical Parameters:

- Temperature Control : Excess heat during nitration leads to di-nitration or decomposition.

- Stoichiometry : A 1:1 molar ratio of HNO₃ to substrate minimizes over-nitration .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Temperature control, HNO₃ ratio |

| Acetylation | Ac₂O, reflux | Excess Ac₂O, reaction time |

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and nitro group (meta-directing effects on aromatic protons) .

- IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 231.1 (theoretical MW: 230.2) confirms molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.